molecular formula C25H28F3N3O2 B13442167 (R)-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile

(R)-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile

Cat. No.: B13442167
M. Wt: 459.5 g/mol
InChI Key: CYCPVNNNWLMMAM-QGZVFWFLSA-N
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Description

®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline core, a trifluoroethoxy group, and a carbonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives.

    Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

    Final Coupling Reactions: The final steps involve coupling the various fragments together under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical research.

Medicine

In medicine, ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile may have potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, including its potential as an anticancer or antiviral agent.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile: shares similarities with other indoline derivatives, such as:

Uniqueness

The uniqueness of ®-1-Acetyl-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

IUPAC Name

1-acetyl-5-[(2R)-2-[2-[2-(3,3,3-trifluoropropyl)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile

InChI

InChI=1S/C25H28F3N3O2/c1-17(13-19-14-21-8-11-31(18(2)32)24(21)22(15-19)16-29)30-10-12-33-23-6-4-3-5-20(23)7-9-25(26,27)28/h3-6,14-15,17,30H,7-13H2,1-2H3/t17-/m1/s1

InChI Key

CYCPVNNNWLMMAM-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)NCCOC3=CC=CC=C3CCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)NCCOC3=CC=CC=C3CCC(F)(F)F

Origin of Product

United States

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